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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B107582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Carbacyclin and

prostacyclin (PGI₂), two potent vasoactive lipid compounds. The information presented herein

is curated from experimental data to facilitate objective evaluation for research and drug

development purposes.

At a Glance: Key Efficacy Parameters
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Parameter Carbacyclin Prostacyclin (PGI₂) Key takeaway

Chemical Stability

Chemically stable

analogue of

prostacyclin.

Highly unstable with a

half-life of

approximately 42

seconds in blood at

physiological pH.[1]

Carbacyclin's stability

offers a significant

advantage for

experimental and

potential therapeutic

applications.

Anti-Platelet

Aggregation

Potent inhibitor,

though less potent

than prostacyclin.

Approximately 10-fold

less effective in

inhibiting tumor cell-

induced platelet

aggregation.[2] In dog

and rabbit models, it is

0.1 times as active as

prostacyclin in

inhibiting ex vivo

platelet aggregation.

[1]

Extremely potent

inhibitor of platelet

aggregation.[3]

Prostacyclin is more

potent in acute

platelet inhibition,

while Carbacyclin

offers a longer

duration of action.[2]

Vasodilation &

Hemodynamic Effects

Reduces systemic

arterial blood pressure

in various animal

models. At doses that

produce equivalent

platelet inhibition,

Carbacyclin and

prostacyclin induce

similar cardiovascular

changes in rabbits.

Potent vasodilator,

causing a dose-

dependent decrease

in peripheral and

pulmonary vascular

resistance, leading to

a drop in blood

pressure and an

increase in heart rate.

Both are effective

vasodilators.

Duration of Action

Longer duration of

action compared to

prostacyclin.

Very short-acting due

to rapid hydrolysis.

Carbacyclin's

extended duration of

action is a key

differentiator.
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In-Depth Efficacy Data
Hemodynamic Effects
Intravenous infusion of prostacyclin in human subjects leads to a dose-dependent reduction in

vascular resistance and blood pressure, accompanied by a reflex increase in heart rate.

Prostacyclin

Infusion Rate

Change in

Mean Blood

Pressure

Change in

Heart Rate

Change in

Peripheral

Resistance

Change in

Pulmonary

Resistance

2 ng/kg/min
Moderate

Decrease

Moderate

Increase

Significant

Decrease

Significant

Decrease

4 ng/kg/min
Dose-dependent

Decrease

Dose-dependent

Increase

Dose-dependent

Decrease

Dose-dependent

Decrease

5 ng/kg/min
Significant

Decrease

Significant

Increase

Significant

Decrease

Significant

Decrease

6 ng/kg/min
Dose-dependent

Decrease

Dose-dependent

Increase

Dose-dependent

Decrease

Dose-dependent

Decrease

8 ng/kg/min
Fall from 107 to

92 mm Hg

Rise from 77 to

93 beats/min

Fall from 1704 to

1048 dyn s cm-5

Fall from 80 to

45 dyn s cm-5

10 ng/kg/min
Significant

Decrease

Significant

Increase

Significant

Decrease

Significant

Decrease

Data compiled from human studies.

While specific in vivo dose-response data for Carbacyclin on hemodynamic parameters is not

as extensively detailed in comparative studies, it is established that it reduces systemic arterial

blood pressure in dogs, rabbits, and rats. Notably, in rabbits, Carbacyclin and prostacyclin

elicit similar cardiovascular changes when administered at doses that result in equivalent

inhibition of platelet aggregation.

Anti-Platelet Aggregation
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Both Carbacyclin and prostacyclin are potent inhibitors of platelet aggregation, a key factor in

thrombosis.

Compound
Relative Potency
(vs. Prostacyclin)

Species Method

Carbacyclin 0.1x Dog, Rabbit
Ex vivo platelet

aggregation

Carbacyclin
0.1x (10-fold less

effective)
Rat

In vitro tumor cell-

induced platelet

aggregation

Data from comparative studies.

Mechanism of Action: A Shared Signaling Pathway
Carbacyclin and prostacyclin exert their physiological effects through the same signaling

cascade. Both molecules are agonists of the prostacyclin receptor (IP receptor), a G-protein

coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, which in

turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP

levels lead to the activation of Protein Kinase A (PKA), which ultimately results in vasodilation

and the inhibition of platelet aggregation.
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Ligands

Physiological Effects

Prostacyclin

Prostacyclin (IP) Receptor
(GPCR)

bind to

Carbacyclin

bind to

Gs Protein

activates

Adenylyl Cyclase

activates

cAMP

catalyzes conversion of

ATP

Protein Kinase A (PKA)

activates

Vasodilation

leads to

Inhibition of
Platelet Aggregation

leads to

 

Anesthetize Animal

Surgically Expose
Carotid Artery

Place Doppler Flow Probe

Administer Carbacyclin,
Prostacyclin, or Vehicle (IV)

Apply FeCl₃ to Artery

Monitor Blood Flow

Measure Time to Occlusion

End of Experiment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anesthetize Animal

Insert Arterial and
Venous Catheters

Set up ECG Monitoring

Record Baseline
Hemodynamic Data

Infuse Carbacyclin,
Prostacyclin, or Vehicle

Continuously Monitor
MAP and HR

Analyze Dose-Response Effects

End of Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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